(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
Description
Key Components of the Name
- Cyclopropyl Group : A three-membered saturated carbon ring serving as the core structure.
- 3-Chlorophenyl Substituent : A phenyl ring substituted with a chlorine atom at the meta position (C3).
- Methanamine : A primary amine (–CH₂–NH₂) bonded to the cyclopropane ring.
- Hydrochloride Salt : Formation of the amine hydrochloride salt via protonation of the amine group.
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1209173-54-5 | |
| Molecular Formula (Free Base) | C₁₀H₁₂ClN | |
| Molecular Formula (Hydrochloride Salt) | C₁₀H₁₃Cl₂N | |
| MDL Number | MFCD09864779 |
The systematic name adheres to IUPAC rules, prioritizing substituent numbering and functional group hierarchy.
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is defined by the cyclopropane ring’s strain and substituent orientation.
Bond Lengths and Angles
- Cyclopropane Ring : Characteristic bond angles of ~60° and bond lengths of ~1.51 Å, consistent with ring strain.
- 3-Chlorophenyl Group : Chlorine substitution at the meta position introduces steric and electronic effects.
- Methanamine Group : The –CH₂–NH₂ moiety adopts a staggered conformation due to minimal steric hindrance.
Stereochemical Analysis
The compound lacks stereogenic centers. The cyclopropane ring’s rigidity and the absence of four distinct substituents on any carbon preclude chirality. Conformational flexibility is limited to the phenyl ring’s rotation, which is constrained by the cyclopropane’s spatial arrangement.
Crystallographic Characterization and X-ray Diffraction Analysis
No direct crystallographic data for this compound is available in the provided sources. However, general methodologies for cyclopropane-containing compounds include:
Comparative Analysis of Tautomeric and Conformational Isomerism
The compound exhibits no tautomerism and limited conformational isomerism.
Tautomerism
Primary amines typically lack tautomerism due to the absence of keto-enol or imine-enamine equilibria. The –NH₂ group remains protonated in the hydrochloride salt, eliminating potential tautomerization pathways.
Conformational Isomerism
| Isomer Type | Feasibility | Rationale |
|---|---|---|
| Geometric | Unlikely | Cyclopropane rigidity constrains rotation |
| Conformational | Minimal (phenyl ring rotation) | Restricted by cyclopropane’s spatial demands |
The phenyl ring’s rotation is hindered by the cyclopropane’s steric constraints, resulting in a single dominant conformation.
Properties
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXJYKHLQMCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672628 | |
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209173-54-5 | |
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Ring Closure
Cyclopropanation of 3-chlorostyrene derivatives is the most cited method. A diazo compound (e.g., trimethylsilyldiazomethane) reacts with 3-chlorostyrene in the presence of rhodium(II) acetate, forming the cyclopropane ring. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Catalyst Loading | Reference |
|---|---|---|---|---|
| Temperature | 0–25°C | 78–85 | 2 mol% Rh(II) | |
| Solvent | Dichloromethane | 82 | 1.5 mol% Rh(II) | |
| Reaction Time | 4–6 hours | 80 | 2.5 mol% Rh(II) |
The rhodium catalyst facilitates [2+1] cycloaddition, minimizing dimerization side reactions. Lower temperatures (0°C) enhance regioselectivity for the trans-cyclopropane isomer.
Grignard Reagent-Based Approaches
Alternative routes employ 3-chlorophenylmagnesium bromide reacting with cyclopropanecarboxaldehyde. This method avoids transition metals but requires stringent anhydrous conditions:
This pathway achieves 70–75% overall yield but is less scalable due to sensitivity to moisture.
Reductive Amination Approaches
Hydrogenative Amination
Reductive amination of cyclopropyl ketones with ammonium formate under hydrogen gas (1–3 atm) and palladium on carbon (Pd/C) yields the methanamine derivative. A patent by WO2012028721A1 details this method:
Borohydride-Mediated Reduction
Sodium cyanoborohydride (NaBH₃CN) in methanol reduces imine intermediates formed from cyclopropyl ketones and ammonium acetate. This method is efficient at pH 6–7, avoiding cyclopropane ring opening:
Hydrolysis and Salt Formation
Imine Hydrolysis to Primary Amine
A critical step involves hydrolyzing N-(diphenylmethylidene) imine intermediates. Patent US8513415B2 specifies using hydrochloric acid (HCl) in toluene at 20–50°C:
Crystallization and Purification
Recrystallization from ethanol/water (3:1) enhances purity to >99%. Analytical data from Sigma-Aldrich confirms the final product’s structure via NMR and mass spectrometry.
Optimization and Industrial Scale-Up
Solvent and Catalyst Selection
Comparative studies reveal dichloromethane and Pd/C as optimal for cyclopropanation and amination, respectively. Substituting Rh(II) with cheaper Cu(I) catalysts reduces costs but lowers yields to 65%.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine compound.
Scientific Research Applications
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters, influencing neurotransmitter levels and signaling pathways . This interaction can lead to various physiological and biochemical effects.
Comparison with Similar Compounds
Structural Variations
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- Chlorine substituents increase lipophilicity (higher log Pow) compared to fluorine or methoxy groups.
- Trifluoromethoxy analogs exhibit lower solubility due to increased hydrophobicity.
Key Observations :
Key Observations :
- Chlorinated compounds pose higher environmental risks due to persistence.
- Fluorinated analogs may offer safer profiles but require further ecotoxicological studies.
Biological Activity
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a 3-chlorophenyl moiety, with the hydrochloride form enhancing its solubility in biological studies. The molecular formula is C10H12ClN·HCl, indicating the presence of a chlorinated aromatic ring which contributes to its biological properties.
Research indicates that this compound may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters. This action suggests that the compound could influence neurotransmitter levels and signaling pathways, potentially impacting mood regulation and cognitive functions.
| Mechanism | Description |
|---|---|
| Dopamine Release | Enhances dopamine levels by acting on transporters. |
| Serotonin Modulation | Influences serotonin signaling pathways. |
| Norepinephrine Interaction | Affects norepinephrine transport, which may impact arousal and attention. |
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects, particularly in the context of mood disorders. It shows promise in modulating neurotransmitter systems, which could lead to the development of therapeutic agents for conditions such as depression and anxiety.
A study demonstrated that derivatives similar to this compound exhibited significant activity in enhancing the efficacy of certain neurotransmitter receptors .
Case Studies
- Mood Disorders : In rodent models, compounds with similar structures have been shown to alleviate symptoms of depression by increasing serotonin levels .
- Cognitive Enhancement : Research has indicated that cyclopropylamine derivatives can enhance cognitive functions through their effects on dopamine pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Potential Therapeutic Applications
Given its interaction with key neurotransmitter systems, this compound holds potential for various therapeutic applications:
- Antidepressant Development : Its ability to modulate serotonin and dopamine suggests utility in developing new antidepressants.
- Cognitive Disorders : Could be explored for enhancing cognitive function in disorders such as ADHD or Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for (1-(3-chlorophenyl)cyclopropyl)methanamine hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol. For example, derivatives with fluorophenyl substituents were prepared using these methods, achieving yields dependent on stoichiometric ratios and solvent polarity . Optimizing reducing agent equivalents (e.g., 1.5–2.0 equivalents) and reaction time (typically 12–24 hours) is critical for reproducibility.
Q. What safety protocols are essential when handling this compound, given its acute toxicity classification?
Based on GHS classifications (H302, H315, H319, H335), researchers must:
- Use P95 respirators (US) or EN 143-compliant masks (EU) for particulate/organic vapor protection.
- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Conduct reactions in fume hoods with secondary containment to avoid environmental release .
Q. How can the compound’s stability be experimentally validated under varying storage conditions?
Stability tests should include:
- Thermogravimetric Analysis (TGA): Monitor decomposition at temperatures >200°C.
- Long-term storage studies: Store aliquots at -20°C (dry, argon atmosphere) and assess purity via HPLC at 0, 6, and 12 months. Evidence suggests the compound remains stable for ≥1 year under these conditions .
Advanced Research Questions
Q. How can structural isomers or enantiomers of this compound be resolved, and what analytical techniques validate their purity?
- Chiral Chromatography: Use Chiralpak® IC or AD-H columns with hexane/isopropanol (90:10) mobile phase.
- NMR Spectroscopy: Compare coupling constants (e.g., J = 8.4–22.7 Hz in cyclopropane protons) to distinguish diastereomers .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion accuracy (e.g., [M+H]+ calc. 316.1707 vs. observed 316.1710) .
Q. What methodologies address discrepancies in reported physicochemical properties (e.g., melting point, logP)?
- Differential Scanning Calorimetry (DSC): Measure melting points under nitrogen to avoid decomposition.
- Octanol-Water Partitioning (logP): Use shake-flask method with HPLC-UV quantification. Note that conflicting data in safety sheets (e.g., missing logP in ) necessitate empirical validation.
Q. How can researchers design assays to evaluate this compound’s functional selectivity in serotonin receptor binding?
- Radioligand Displacement Assays: Use [³H]mesulergine for 5-HT2C receptor affinity (IC₅₀).
- β-Arrestin Recruitment Assays: Compare signaling bias (e.g., Emax for Gαq vs. β-arrestin pathways). Derivatives with methoxybenzyl substituents show 10–50× selectivity for 5-HT2C over 5-HT2A/2B .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Quality Control (QC) Protocols:
- Purity ≥95% by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
- Residual solvent analysis via GC-MS (e.g., DCE <50 ppm).
Data Contradictions and Resolution
Q. How should conflicting toxicity data (e.g., IARC vs. OSHA classifications) be interpreted?
While IARC/OSHA do not classify the compound as carcinogenic, acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) and respiratory irritation (H335) warrant dose-limiting protocols. Researchers should:
- Adopt ALARA (As Low As Reasonably Achievable) exposure principles.
- Prefer in vitro models (e.g., HepG2 cells) for preliminary toxicity screening .
Q. Why are key physicochemical parameters (e.g., water solubility, logP) missing in safety data sheets, and how can labs fill these gaps?
Commercial SDS often omit proprietary data. Labs should:
- Perform dynamic light scattering (DLS) for solubility in PBS (pH 7.4).
- Estimate logP via ADMET Predictor™ or XLogP3 software, cross-validated with experimental shake-flask results .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaBH(OAc)₃ | DCE | 25 | 24 | 65–75 | |
| NaBH₄ | MeOH | 0→25 | 12 | 70–85 |
Table 2. Analytical Techniques for Structural Validation
| Method | Parameters | Application |
|---|---|---|
| HRMS (ESI) | Resolution >30,000; Mass Error <3 ppm | Molecular formula confirmation |
| ¹H/¹³C NMR | 500 MHz; CDCl₃ or D₂O | Cyclopropane coupling constants |
| Chiral HPLC | Chiralpak® AD-H; 1.0 mL/min flow | Enantiomeric excess (ee >98%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
